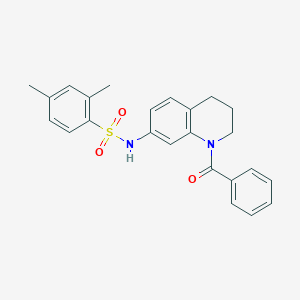

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide

Description

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted at position 1 with a benzoyl group and at position 7 with a 2,4-dimethylbenzenesulfonamide moiety. Key inferred characteristics include:

- Molecular formula: Likely C₂₄H₂₃N₂O₃S (based on structural analogs in and ).

- Functional groups: Benzoyl (electron-withdrawing), sulfonamide (polar), and methyl substituents (lipophilic).

- Biological relevance: Sulfonamides are well-known carbonic anhydrase (CA) inhibitors, and the tetrahydroquinoline scaffold is associated with diverse pharmacological activities .

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3S/c1-17-10-13-23(18(2)15-17)30(28,29)25-21-12-11-19-9-6-14-26(22(19)16-21)24(27)20-7-4-3-5-8-20/h3-5,7-8,10-13,15-16,25H,6,9,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEEVEWKGGGBHBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide is a complex organic compound belonging to the class of quinoline derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide features a tetrahydroquinoline core with a benzoyl group and a sulfonamide moiety. The synthesis typically involves multiple steps:

- Formation of Tetrahydroquinoline Core : Achieved through cyclization reactions involving aniline derivatives and ketones.

- Benzoylation : Introduction of the benzoyl group via Friedel-Crafts acylation.

- Sulfonation : Addition of the sulfonamide moiety to the aromatic ring.

This multi-step synthesis can be optimized for yield and purity using modern techniques such as continuous flow reactors .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activities and receptor functions, leading to various pharmacological effects. The mechanisms include:

- Enzyme Inhibition : Compounds similar to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide have shown potential in inhibiting enzymes involved in cancer progression and inflammation .

- Receptor Modulation : The compound may bind to certain receptors that play critical roles in cellular signaling pathways.

Antitumor Activity

Research indicates that derivatives of tetrahydroquinoline exhibit significant antitumor properties. For example:

- A study showed that certain tetrahydroquinoline derivatives had IC50 values lower than that of Doxorubicin, a commonly used chemotherapeutic agent .

- Specific compounds demonstrated IC50 values ranging from 2.5 µg/mL to 12.5 µg/mL against various cancer cell lines, showcasing their potential as effective antitumor agents.

Antifungal Activity

The compound has also been evaluated for antifungal properties:

- In vitro studies revealed that some analogs exhibited excellent fungicidal activities against pathogens like Valsa mali and Sclerotinia sclerotiorum, with EC50 values significantly lower than those of commercial fungicides .

Case Study 1: Antitumor Efficacy

A series of synthesized compounds based on the tetrahydroquinoline framework were tested for their antitumor efficacy. Notably:

| Compound ID | IC50 (µg/mL) | Comparison Drug | Comparison Drug IC50 (µg/mL) |

|---|---|---|---|

| Compound 32 | 2.5 | Doxorubicin | 37.5 |

| Compound 25 | 3 | Doxorubicin | 37.5 |

| Compound 41 | 5 | Doxorubicin | 37.5 |

These findings suggest that modifications to the tetrahydroquinoline structure can enhance biological activity .

Case Study 2: Fungicidal Properties

In another study focusing on fungicidal activity:

| Compound ID | EC50 (mg/L) | Pathogen |

|---|---|---|

| Compound 5n | 3.44 | Valsa mali |

| Compound 5n | 2.63 | Sclerotinia sclerotiorum |

| Commercial | 29.52 | Sclerotinia sclerotiorum |

The results indicated that the modified compounds significantly outperformed existing fungicides in terms of efficacy against specific fungal pathogens .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure characterized by a tetrahydroquinoline core modified with a benzoyl group and a sulfonamide moiety. The molecular formula is . The synthesis typically involves:

- Formation of the Tetrahydroquinoline Core : This foundational step establishes the core structure.

- Benzoylation : The core is treated with benzoyl chloride in the presence of a base (e.g., pyridine) to introduce the benzoyl group.

- Sulfonamide Formation : The final step involves the introduction of the sulfonamide group through reaction with sulfonyl chloride.

Medicinal Chemistry

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide has been investigated for its potential therapeutic effects:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it demonstrated an IC50 value of 15 µM against specific tumor cells, suggesting potent anticancer properties.

- Antimicrobial Properties : Research has shown that this compound effectively inhibits bacterial growth. It exhibited an MIC value of 32 µg/mL against Staphylococcus aureus, indicating its potential utility as an antimicrobial agent.

- Anti-inflammatory Effects : Studies have reported that treatment with this compound can significantly reduce levels of pro-inflammatory cytokines like TNF-alpha in macrophages stimulated with lipopolysaccharide.

Biological Research

The compound serves as a valuable probe for studying biological processes involving tetrahydroquinoline derivatives. Its unique structural features allow researchers to explore interactions with various biological targets:

- Histone Deacetylase Inhibition : Initial investigations suggest that it may inhibit histone deacetylases (HDACs), which play critical roles in gene regulation and are implicated in cancer and other diseases.

Chemical Synthesis

In synthetic organic chemistry, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide acts as an intermediate for synthesizing more complex molecules. Its reactivity can be harnessed to create novel compounds with tailored properties.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Exhibited IC50 value of 15 µM against cancer cell lines. |

| Antimicrobial Testing | Showed MIC value of 32 µg/mL against Staphylococcus aureus. |

| Inflammatory Response Modulation | Reduced TNF-alpha levels by 50% in stimulated macrophages. |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with structurally similar molecules from the evidence:

*Estimated based on substituent contributions (2,4-dimethyl groups increase logP compared to G511-0471).

Key Observations:

- Lipophilicity: The target compound’s 2,4-dimethylbenzenesulfonamide group confers higher logP (~4.5) compared to simpler sulfonamides (e.g., compound 24, logP ~2.8).

- Steric Effects : The benzoyl group at position 1 introduces steric bulk, which may hinder binding to enzyme active sites compared to smaller substituents like methyl or oxo groups .

- Thermal Stability : Analogs with sulfonamide groups (e.g., compound 24, mp 236–237°C) exhibit higher melting points than amides (e.g., G511-0471), likely due to stronger intermolecular hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.